ICG-mal

説明

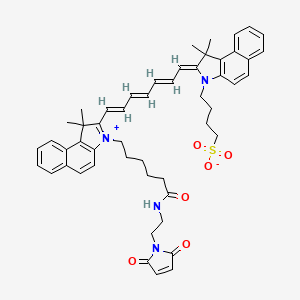

ICG Maleimide, also known as Indocyanine Green Maleimide, is a derivative of Indocyanine Green (ICG), a tricarbocyanine dye with near-infrared absorbing properties. ICG is widely used in medical diagnostics and imaging due to its ability to bind to plasma proteins and its minimal toxicity. ICG Maleimide is specifically designed to react with thiol groups, making it useful for labeling proteins and other biomolecules.

科学的研究の応用

ICG Maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, ICG Maleimide is used as a fluorescent probe for studying molecular interactions and dynamics. Its ability to absorb and emit near-infrared light makes it an excellent tool for fluorescence spectroscopy and imaging.

Biology

In biological research, ICG Maleimide is used for labeling proteins, peptides, and other biomolecules. This allows researchers to track the movement and interactions of these molecules within cells and tissues using fluorescence microscopy.

Medicine

In medicine, ICG Maleimide is used for imaging and diagnostic purposes. It is particularly useful in surgical procedures for visualizing blood vessels, lymph nodes, and tumors. The near-infrared fluorescence of ICG Maleimide provides high contrast images, aiding in the accurate identification of target tissues.

Industry

In the industrial sector, ICG Maleimide is used in the development of diagnostic assays and imaging agents. Its stability and fluorescence properties make it a valuable component in various diagnostic kits and imaging systems.

作用機序

Target of Action

ICG-mal, a derivative of Indocyanine Green (ICG), primarily targets cancer cells and pathogenic bacteria . It has been used in various surgical disciplines as a potential method to improve lymph node detection and enhance surgical field visualization . ICG can passively concentrate in sentinel lymph nodes (SLN) due to enhanced permeation and retention effects .

Mode of Action

This compound interacts with its targets through a process known as clathrin-mediated endocytosis . This process allows the compound to be taken up by the cells, leading to changes in cellular function. The level of ICG cellular uptake is dependent on ICG concentration and incubation time .

Biochemical Pathways

Upon exposure to near-infrared (NIR) light, this compound can produce reactive oxygen species (ROS), which can kill cancer cells and pathogenic bacteria . The absorbed light can also be converted into heat by ICG molecules to eliminate cancer cells . The primary mechanism of ICG uptake in sarcoma cells is via clathrin-mediated endocytosis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound undergoes no significant extrahepatic or enterohepatic circulation . It is taken up from the plasma almost exclusively by the hepatic parenchymal cells and is secreted entirely into the bile . The use of ICG offered a clear benefit regarding anastomotic leak prevention, particularly after colorectal and esophageal surgery .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It leads to the production of ROS, which can kill cancer cells and pathogenic bacteria . Moreover, the absorbed light can also be converted into heat by ICG molecules to eliminate cancer cells . The primary mechanism of ICG uptake in sarcoma cells is via clathrin-mediated endocytosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the level of ICG cellular uptake was dependent on ICG concentration and incubation time . Furthermore, the use of ICG for tumor detection in sarcoma surgery may demonstrate higher utility in high-grade tumors compared to low-grade tumors, due to the observation of higher ICG uptake in more proliferative cell lines .

生化学分析

Biochemical Properties

ICG-mal has an absorption maximum at 800 nm and a slight absorption in the visible range, which results in low auto-fluorescence and tissue absorbance . The maleimide groups in this compound bind specifically to thiol groups from solvent-accessible cysteines on various substrates, including antibodies, proteins, peptides, and enzymes .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been demonstrated that this compound can enhance the photodynamic therapy efficiency of certain nanoparticles upon activation by a near-infrared (NIR) laser, simultaneously achieving selective photothermal therapy . In another study, this compound was found to enhance tumor infiltration by CD3+ and CD8+ cells with increased expression of the vascular endothelial marker CD31 (PECAM-1) .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with various biomolecules. The maleimide groups in this compound bind specifically to thiol groups from solvent-accessible cysteines on various substrates . This binding interaction can lead to changes in gene expression and can influence the activity of enzymes, potentially leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in a study on photothermal therapy, this compound nanoparticles showed strong NIR fluorescence and excellent photothermal properties under 808 nm laser irradiation . Over time, a continuous decrease of the fluorescent signal was observed for up to 60 minutes to baseline level .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study on the use of ICG for fluorescence angiography, it was estimated that the potentially required dose of this compound for fluorescence angiography in patients would be in the order of two-thirds lower compared to ICG .

準備方法

Synthetic Routes and Reaction Conditions

ICG Maleimide is synthesized by reacting Indocyanine Green with maleimide. The reaction typically involves the use of a solvent such as dimethyl sulfoxide (DMSO) and is carried out under mild conditions to preserve the integrity of the dye. The maleimide group is introduced to the ICG molecule through a nucleophilic substitution reaction, where the maleimide reacts with a leaving group on the ICG molecule.

Industrial Production Methods

Industrial production of ICG Maleimide involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the purification of the final product using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities and unreacted starting materials.

化学反応の分析

Types of Reactions

ICG Maleimide primarily undergoes nucleophilic substitution reactions due to the presence of the maleimide group. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: The maleimide group reacts with thiol groups in proteins or other biomolecules. This reaction is typically carried out in aqueous buffer solutions at neutral pH.

Oxidation and Reduction: ICG Maleimide can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of various degradation products.

Major Products Formed

The primary product formed from the reaction of ICG Maleimide with thiol groups is a stable thioether bond, which covalently links the ICG Maleimide to the target molecule. This labeled molecule can then be used for various imaging and diagnostic applications.

類似化合物との比較

ICG Maleimide is unique in its ability to specifically label thiol-containing biomolecules with near-infrared fluorescence. Similar compounds include other maleimide derivatives and fluorescent dyes, such as:

Fluorescein Maleimide: A fluorescent dye that labels thiol groups but emits light in the visible spectrum.

Rhodamine Maleimide: Another fluorescent dye that labels thiol groups and emits light in the visible spectrum.

Cy5 Maleimide: A near-infrared fluorescent dye similar to ICG Maleimide but with different spectral properties.

ICG Maleimide stands out due to its near-infrared fluorescence, which provides deeper tissue penetration and minimal background interference compared to visible light-emitting dyes.

生物活性

ICG Maleimide, a thiol-reactive near-infrared (NIR) fluorescent dye derived from Indocyanine Green (ICG), has garnered attention in biomedical research for its unique properties and applications in imaging and targeting tumors. This article delves into the biological activity of ICG Maleimide, highlighting its pharmacological characteristics, applications in tumor imaging, and relevant case studies.

Overview of ICG Maleimide

ICG is a cyanine dye primarily used in medical diagnostics for evaluating cardiac output, hepatic function, and blood flow. It exhibits peak absorption near 800 nm, allowing for deeper tissue penetration during imaging. ICG Maleimide enhances these properties by selectively labeling thiols on cysteine residues, facilitating the creation of stable bioconjugates with proteins and antibodies for targeted imaging applications .

Pharmacological Properties

1. Pharmacokinetics:

Pharmacokinetic studies indicate that ICG Maleimide remains in circulation longer than conventional ICG. In comparative studies, while standard ICG was cleared from the bloodstream within minutes, ICG Maleimide demonstrated significant blood retention for up to 2 hours post-injection. This extended circulation time is critical for effective imaging and tumor delineation .

2. Cytotoxicity:

Research shows that ICG Maleimide exhibits low cytotoxicity across various concentrations. In cell viability assays conducted on human mammary epithelial cells (HMEpC), no significant cytotoxic effects were observed even at concentrations up to 16 µM . Hemolysis assays further confirmed its safety profile, with less than 2% hemolysis observed at high concentrations .

Applications in Tumor Imaging

ICG Maleimide has been successfully employed in various studies focusing on tumor detection and surgical guidance:

- Fluorescence Imaging: In a study involving mice with breast cancer models (4T1 tumors), ICG Maleimide was used to visualize tumor margins during surgery. The fluorescence intensity allowed for precise identification of tumor boundaries, significantly improving surgical outcomes .

- Clinical Trials: A clinical trial involving oral squamous cell carcinoma (SCC) patients demonstrated the efficacy of a c-MET-targeted probe (cMBP-ICG) that utilizes ICG Maleimide for intraoperative imaging. The study reported a sensitivity of 100% and specificity of 75% for detecting tumor margins .

Case Studies

Case Study 1: Tumor Delineation in Mice

A study assessed the biodistribution of pHLIP ICG (a derivative of ICG Maleimide) in mice bearing murine and human tumors. The results showed that pHLIP ICG effectively targeted tumors with fluorescence intensities reaching 10-15% ID/g within 4 hours post-injection, remaining stable up to 24 hours . This study highlighted the potential of ICG derivatives in enhancing tumor visibility during surgical procedures.

Case Study 2: Oral SCC Detection

In a clinical setting involving ten patients with oral SCC, the application of cMBP-ICG resulted in high fluorescence intensity correlating with areas of increased c-MET expression. Postoperative pathology confirmed the presence of cancerous foci in regions identified as high-fluorescence by the imaging technique, underscoring the utility of ICG Maleimide in real-time surgical guidance .

Table 1: Pharmacokinetic Profile of ICG vs. ICG Maleimide

| Parameter | ICG | ICG Maleimide |

|---|---|---|

| Clearance Time | Minutes | Up to 2 hours |

| Cytotoxicity | Moderate | Low |

| Hemolysis Rate | >20% | <2% |

Table 2: Clinical Trial Results for cMBP-ICG

| Parameter | Value |

|---|---|

| Sensitivity | 100% |

| Specificity | 75% |

| Tumor-to-background ratio | 2.71 ± 0.7 to 3.11 ± 1.2 |

特性

IUPAC Name |

4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H56N4O6S/c1-50(2)43(53(41-28-26-37-19-12-14-21-39(37)48(41)50)33-16-8-11-25-45(56)52-32-35-55-46(57)30-31-47(55)58)23-9-6-5-7-10-24-44-51(3,4)49-40-22-15-13-20-38(40)27-29-42(49)54(44)34-17-18-36-62(59,60)61/h5-7,9-10,12-15,19-24,26-31H,8,11,16-18,25,32-36H2,1-4H3,(H-,52,56,59,60,61) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXGSACLFNPENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCN4C(=O)C=CC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCN4C(=O)C=CC4=O)/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H56N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

853.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。